Cas no 893566-48-8 (methyl 3-methoxyquinoline-4-carboxylate)

methyl 3-methoxyquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 3-methoxyquinoline-4-carboxylate
- 3-Methoxy-quinoline-4-carboxylic acid methyl ester
- 4-Quinolinecarboxylic acid, 3-methoxy-, methyl ester
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- MDL: MFCD27992182
- インチ: 1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3
- InChIKey: RQQRTAGGFCWXDT-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C(C(OC)=O)=C(OC)C=1
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 349.2±22.0 °C at 760 mmHg
- フラッシュポイント: 165.0±22.3 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
methyl 3-methoxyquinoline-4-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 3-methoxyquinoline-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AW15550-500mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 500mg |
$681.00 | 2024-04-19 | |
Enamine | EN300-196434-10.0g |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 10g |
$3376.0 | 2023-06-08 | |
1PlusChem | 1P01BI5A-5g |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 5g |
$2877.00 | 2023-12-15 | |
Aaron | AR01BIDM-100mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 100mg |
$399.00 | 2025-02-11 | |
1PlusChem | 1P01BI5A-250mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 250mg |
$543.00 | 2024-04-20 | |
Aaron | AR01BIDM-10g |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 10g |
$4667.00 | 2023-12-14 | |
Aaron | AR01BIDM-500mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 500mg |
$868.00 | 2025-02-11 | |
A2B Chem LLC | AW15550-1g |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 1g |
$862.00 | 2024-04-19 | |
TRC | M358138-10mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | M358138-100mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 100mg |
$ 295.00 | 2022-06-03 |
methyl 3-methoxyquinoline-4-carboxylate 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
methyl 3-methoxyquinoline-4-carboxylateに関する追加情報
Methyl 3-Methoxyquinoline-4-Carboxylate (CAS No. 893566-48-8): A Comprehensive Overview
Methyl 3-methoxyquinoline-4-carboxylate (CAS No. 893566-48-8) is a significant compound in the field of chemical and pharmaceutical research, exhibiting a unique molecular structure that has garnered considerable attention from scientists and researchers worldwide. This compound, characterized by its methoxy and carboxylate functional groups, has found applications in various biochemical pathways and drug development processes.
The structural integrity of methyl 3-methoxyquinoline-4-carboxylate makes it a versatile intermediate in organic synthesis. Its quinoline core, a well-known heterocyclic aromatic compound, plays a pivotal role in medicinal chemistry due to its ability to interact with biological targets. The presence of the methoxy group at the 3-position and the carboxylate group at the 4-position enhances its reactivity, making it a valuable building block for synthesizing more complex molecules.
In recent years, there has been growing interest in the pharmacological properties of quinoline derivatives. Research has demonstrated that compounds containing the quinoline scaffold exhibit potential antimicrobial, anti-inflammatory, and anticancer activities. Specifically, methyl 3-methoxyquinoline-4-carboxylate has been investigated for its role in modulating various enzymatic pathways, which could lead to novel therapeutic interventions.
One of the most compelling aspects of methyl 3-methoxyquinoline-4-carboxylate is its ability to serve as a precursor in the synthesis of biologically active molecules. For instance, it has been utilized in the preparation of quinoline-based drugs that target specific disease pathways. The methoxy group at the 3-position allows for further functionalization, enabling chemists to tailor the compound's properties for specific applications.
The carboxylate group at the 4-position of methyl 3-methoxyquinoline-4-carboxylate also contributes to its versatility. This functional group can participate in various chemical reactions, such as esterification and amidation, which are crucial steps in drug development. Additionally, the carboxylate group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity and efficacy.
Recent studies have highlighted the importance of quinoline derivatives in addressing global health challenges. Researchers have explored their potential in combating drug-resistant infections and developing treatments for chronic diseases. The unique structural features of methyl 3-methoxyquinoline-4-carboxylate make it a promising candidate for further investigation in this context.
The synthesis of methyl 3-methoxyquinoline-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets high-quality standards for pharmaceutical applications. These synthetic routes often involve catalytic processes that enhance efficiency while minimizing environmental impact.
In addition to its synthetic utility, methyl 3-methoxyquinoline-4-carboxylate has been studied for its role in drug discovery programs. Its structural motif is reminiscent of several FDA-approved drugs, suggesting that it could be a valuable scaffold for developing new therapeutics. Researchers are particularly interested in its potential to interact with protein targets involved in cancer progression and inflammatory diseases.
The pharmacokinetic properties of methyl 3-methoxyquinoline-4-carboxylate are also under investigation. Understanding how this compound is metabolized and excreted by the body is crucial for designing effective drug formulations. Preclinical studies have begun to unravel its absorption, distribution, metabolism, and excretion (ADME) profiles, providing insights into its potential therapeutic window.
The future prospects of methyl 3-methoxyquinoline-4-carboxylate are promising, with ongoing research aimed at expanding its applications in medicine and biotechnology. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced biological activity. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing complex diseases.
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